![molecular formula C19H18N4O3S B2752896 N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013772-81-0](/img/structure/B2752896.png)
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features suggest potential anticancer activity. Researchers investigate its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. By targeting specific pathways, it may offer novel therapeutic options for cancer treatment .
- The benzothiazole moiety in the compound is associated with anti-inflammatory effects. Scientists explore its impact on inflammatory pathways, cytokine production, and immune response modulation. Understanding these mechanisms can lead to new anti-inflammatory drugs .
- The furan and benzothiazole components contribute to antimicrobial properties. Investigations focus on its efficacy against bacteria, fungi, and parasites. Potential applications include developing novel antibiotics or antifungal agents .
- Researchers study the compound’s ability to protect neurons from oxidative stress, neuroinflammation, and neurodegenerative diseases. Its unique structure may offer neuroprotective benefits .
- The pyrazole-3-carboxamide scaffold suggests enzyme inhibition potential. Scientists explore its effects on specific enzymes, such as kinases or proteases. Inhibiting these enzymes could have therapeutic implications in various diseases .
- Beyond biological applications, the compound’s electronic properties make it interesting for material science. Researchers investigate its use in organic semiconductors, solar cells, or light-emitting devices .
Anticancer Research
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Potential
Enzyme Inhibition Studies
Material Science and Organic Electronics
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-10-14(21-22(12)2)18(24)23(11-13-6-5-9-26-13)19-20-17-15(25-3)7-4-8-16(17)27-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBCAGFNWFMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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